Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, which is further substituted with a pyridylcarbonyl group and a carbothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves a multi-step process:
Formation of the Pyridylcarbonyl Intermediate: The initial step involves the preparation of the pyridylcarbonyl intermediate through the reaction of pyridine with a suitable carbonylating agent under controlled conditions.
Coupling with Benzoic Acid Derivative: The pyridylcarbonyl intermediate is then coupled with a benzoic acid derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Introduction of the Carbothioylamino Group:
Industrial Production Methods
In an industrial setting, the production of BUTYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: BUTYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo oxidation reactions, particularly at the pyridyl and carbothioylamino groups, leading to the formation of sulfoxides and sulfonates.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfonates.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
BUTYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the formulation of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of BUTYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridylcarbonyl group can form hydrogen bonds and coordinate with metal ions, while the carbothioylamino group can undergo nucleophilic attacks, leading to the modulation of biological pathways. These interactions result in the inhibition or activation of specific enzymes, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **BUTYL 4-({[(5-BROMOPYRIDIN-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO)BENZOATE
- **BUTYL 3-({[(BENZOYLAMINO)CARBOTHIOYL]AMINO)BENZOATE
- **BUTYL 4-({[(2,2,2-TRICHLORO-1-(PENTANOYLAMINO)ETHYL]AMINO)CARBOTHIOYL]AMINO)BENZOATE
Uniqueness
BUTYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of the pyridylcarbonyl group, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for the development of new therapeutic agents and materials with specialized functions.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
butyl 4-(pyridine-3-carbonylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C18H19N3O3S/c1-2-3-11-24-17(23)13-6-8-15(9-7-13)20-18(25)21-16(22)14-5-4-10-19-12-14/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,25) |
InChI Key |
BMBOOUPHQVEIGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.